![molecular formula C19H18ClNO2 B4041974 8-[2-(2-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4041974.png)
8-[2-(2-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline
Overview
Description
8-[2-(2-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a 2-(2-chloro-4-methylphenoxy)ethoxy group at the 8-position and a methyl group at the 2-position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(2-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 2-(2-chloro-4-methylphenoxy)ethanol intermediate: This step involves the reaction of 2-chloro-4-methylphenol with ethylene oxide under basic conditions to form 2-(2-chloro-4-methylphenoxy)ethanol.
Etherification: The 2-(2-chloro-4-methylphenoxy)ethanol is then reacted with 8-hydroxy-2-methylquinoline in the presence of a suitable base (e.g., potassium carbonate) to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.
Chemical Reactions Analysis
Types of Reactions
8-[2-(2-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the quinoline core or the phenoxy group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or phenoxy moieties.
Scientific Research Applications
8-[2-(2-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[2-(2-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
8-[2-(2-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline: is similar to other quinoline derivatives such as chloroquine and quinine, which are known for their antimalarial properties.
Phenoxyquinolines: Compounds with similar phenoxy and quinoline structures.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
8-[2-(2-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-13-6-9-17(16(20)12-13)22-10-11-23-18-5-3-4-15-8-7-14(2)21-19(15)18/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZSHLNKRGNSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC3=C2N=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


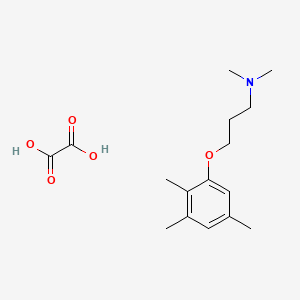
![3,5-Dimethyl-1-[4-(2,4,6-trimethylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4041896.png)
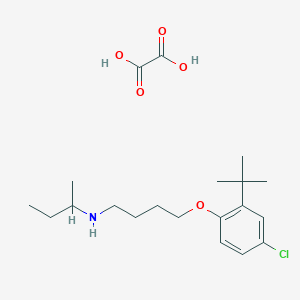
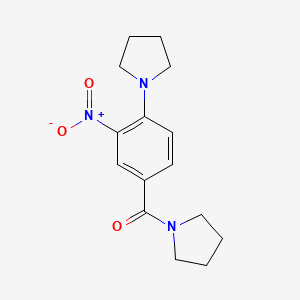
![4-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041908.png)
![2-(4-FLUOROPHENOXY)-N-{4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}PROPANAMIDE](/img/structure/B4041910.png)
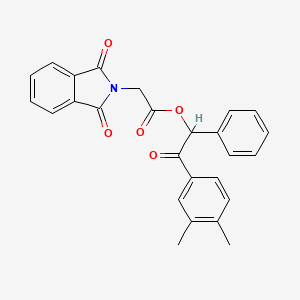
![2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 4-OXO-4-[2-(TRIFLUOROMETHYL)ANILINO]BUTANOATE](/img/structure/B4041956.png)
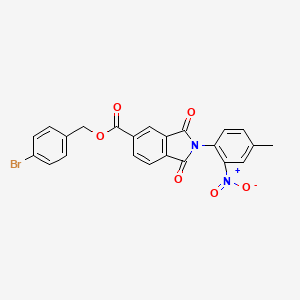

![N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4041984.png)
![2,6-Dimethyl-4-[2-(4-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4041988.png)
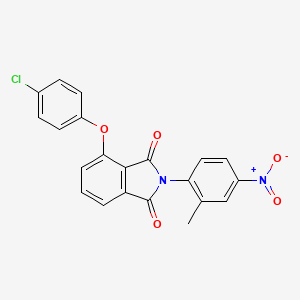
![2-methyl-8-[3-(4-methyl-2-nitrophenoxy)propoxy]quinoline](/img/structure/B4041998.png)
